molecular formula C20H28Cl2N2OS B5188311 1-Phenylmethoxy-3-(4-phenylpiperazin-1-yl)propane-2-thiol;dihydrochloride

1-Phenylmethoxy-3-(4-phenylpiperazin-1-yl)propane-2-thiol;dihydrochloride

Cat. No.: B5188311
M. Wt: 415.4 g/mol
InChI Key: GHWQETUHWAKCIQ-UHFFFAOYSA-N
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Description

1-Phenylmethoxy-3-(4-phenylpiperazin-1-yl)propane-2-thiol;dihydrochloride is a complex organic compound that features a piperazine ring, a phenyl group, and a thiol group.

Preparation Methods

One common synthetic route involves the reductive amination of a precursor compound with an aromatic aldehyde using sodium cyanoborohydride in methanol . The reaction conditions are carefully controlled to ensure the purity and yield of the final product. Industrial production methods may involve scaling up these reactions and optimizing conditions for large-scale synthesis.

Chemical Reactions Analysis

1-Phenylmethoxy-3-(4-phenylpiperazin-1-yl)propane-2-thiol;dihydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

1-Phenylmethoxy-3-(4-phenylpiperazin-1-yl)propane-2-thiol;dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

1-Phenylmethoxy-3-(4-phenylpiperazin-1-yl)propane-2-thiol;dihydrochloride can be compared with other piperazine derivatives, such as:

Properties

IUPAC Name

1-phenylmethoxy-3-(4-phenylpiperazin-1-yl)propane-2-thiol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2OS.2ClH/c24-20(17-23-16-18-7-3-1-4-8-18)15-21-11-13-22(14-12-21)19-9-5-2-6-10-19;;/h1-10,20,24H,11-17H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWQETUHWAKCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COCC2=CC=CC=C2)S)C3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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